Cas no 1369168-47-7 (3-(1,2-oxazol-4-yl)piperidine)

3-(1,2-oxazol-4-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(1,2-oxazol-4-yl)piperidine
- Piperidine, 3-(4-isoxazolyl)-
-
- インチ: 1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2
- InChIKey: RSXLXGJPASWAAS-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C2=CON=C2)C1
じっけんとくせい
- 密度みつど: 1.066±0.06 g/cm3(Predicted)
- ふってん: 280.4±28.0 °C(Predicted)
- 酸性度係数(pKa): 9.60±0.10(Predicted)
3-(1,2-oxazol-4-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1168249-5.0g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 5g |
$9107.0 | 2023-05-26 | ||
Enamine | EN300-1168249-0.5g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.5g |
$3014.0 | 2023-05-26 | ||
Enamine | EN300-1168249-2.5g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 2.5g |
$6155.0 | 2023-05-26 | ||
Enamine | EN300-1168249-100mg |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 100mg |
$2762.0 | 2023-10-03 | ||
Enamine | EN300-1168249-10000mg |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 10000mg |
$13504.0 | 2023-10-03 | ||
Enamine | EN300-1168249-0.05g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.05g |
$2637.0 | 2023-05-26 | ||
Enamine | EN300-1168249-10.0g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 10g |
$13504.0 | 2023-05-26 | ||
Enamine | EN300-1168249-0.1g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.1g |
$2762.0 | 2023-05-26 | ||
Enamine | EN300-1168249-0.25g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.25g |
$2889.0 | 2023-05-26 | ||
Enamine | EN300-1168249-2500mg |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 2500mg |
$6155.0 | 2023-10-03 |
3-(1,2-oxazol-4-yl)piperidine 関連文献
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3-(1,2-oxazol-4-yl)piperidineに関する追加情報
Exploring the Potential of 3-(1,2-oxazol-4-yl)piperidine (CAS No. 1369168-47-7) in Modern Drug Discovery
The compound 3-(1,2-oxazol-4-yl)piperidine (CAS No. 1369168-47-7) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and versatile pharmacological applications. As researchers delve deeper into the realm of heterocyclic compounds, this molecule has garnered significant attention for its potential in targeting central nervous system (CNS) disorders, inflammatory diseases, and even oncology. Its oxazole-piperidine hybrid structure offers a balanced combination of lipophilicity and hydrogen-bonding capacity, making it an attractive candidate for drug design.
One of the most searched questions in the field of drug discovery revolves around the role of heterocyclic compounds in modern therapeutics. 3-(1,2-oxazol-4-yl)piperidine exemplifies this trend, as its oxazole ring contributes to metabolic stability while the piperidine moiety enhances bioavailability. Recent studies highlight its potential as a key intermediate in synthesizing novel G protein-coupled receptor (GPCR) modulators, a hot topic in neuropharmacology research. The compound's ability to cross the blood-brain barrier (BBB) has also sparked interest in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
From a synthetic chemistry perspective, the preparation of 3-(1,2-oxazol-4-yl)piperidine involves innovative multi-component reactions and catalytic cyclization techniques. These methods align with the growing demand for green chemistry approaches, another frequently searched term in pharmaceutical manufacturing. The compound's structure-activity relationship (SAR) studies reveal that subtle modifications to its core can yield derivatives with enhanced selectivity and potency, addressing the industry's need for targeted therapies.
The pharmacokinetic profile of 3-(1,2-oxazol-4-yl)piperidine derivatives has become a focal point in recent ADME (Absorption, Distribution, Metabolism, Excretion) research. With increasing searches for bioavailability enhancement strategies, this compound's balanced logP value and hydrogen bond donor/acceptor count make it a model for lead optimization. Its applications extend beyond CNS targets, showing promise in immune modulation—a trending topic since the COVID-19 pandemic highlighted the importance of host-directed therapies.
In the context of precision medicine, another highly searched concept, 3-(1,2-oxazol-4-yl)piperidine derivatives demonstrate remarkable target specificity. Computational chemistry studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) models—frequently searched techniques—predict strong interactions with various enzyme targets. This aligns with the pharmaceutical industry's shift toward structure-based drug design, reducing the time and cost associated with traditional screening methods.
The safety profile of 3-(1,2-oxazol-4-yl)piperidine has been investigated through in vitro toxicity assays, addressing another common concern in preclinical development. Its metabolic stability in liver microsome studies suggests lower risks of drug-drug interactions, a critical factor in polypharmacy scenarios. These characteristics position the compound favorably in the current landscape of fragment-based drug discovery, where researchers actively search for privileged structures with optimal drug-like properties.
Looking ahead, the scientific community continues to explore 3-(1,2-oxazol-4-yl)piperidine's potential in combinatorial chemistry and high-throughput screening platforms. As interest grows in artificial intelligence-assisted drug design (a trending search term), this compound serves as an excellent case study for machine learning algorithms predicting novel bioactive molecules. Its versatility ensures it will remain at the forefront of innovative therapeutic development for years to come.
1369168-47-7 (3-(1,2-oxazol-4-yl)piperidine) 関連製品
- 1022087-30-4(O-De-phenyl Andarine)
- 2228817-23-8(3-(4-methyloxan-4-yl)propanoic acid)
- 2168612-67-5(2,6,9-trioxa-12-azadispiro3.2.4^{7}.2^{4}tridecane)
- 2090236-24-9(7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine)
- 1805935-35-6(Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate)
- 1052076-53-5(1-(3-phenoxypropyl)-2-(propan-2-yl)-1H-1,3-benzodiazole hydrochloride)
- 17252-77-6(n-Octane-d18)
- 1806530-53-9(Methyl 3-hydroxy-5-nitropicolinate)
- 68850-07-7(1,2-Bis(1-hydroxyethyl)benzene)
- 2227986-76-5((3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid)




